molecular formula C9H15NO2 B7940382 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid

2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid

Cat. No.: B7940382
M. Wt: 169.22 g/mol
InChI Key: NONWVHGVOWJDBN-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with an acetic acid group at the 3-position. This structure confers rigidity and stereochemical specificity, making it valuable in medicinal chemistry and drug design. The compound’s bicyclic framework mimics natural alkaloids, enabling interactions with biological targets such as neurotransmitter receptors and enzymes .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONWVHGVOWJDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Etherification

A patented route employs a Mitsunobu reaction to introduce the acetic acid side chain. Enantio-8-azabicyclo[3.2.1]octan-3-ol is reacted with bromoacetic acid derivatives in the presence of diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method ensures retention of stereochemistry and achieves moderate yields (~65–75%). The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of the bicyclic intermediate is replaced by the acetic acid moiety.

Carbodiimide-Mediated Coupling

Alternative approaches use carbodiimide reagents (e.g., DCC or EDC) to activate carboxylic acids for direct coupling with the bicyclic amine. For instance, reacting 8-azabicyclo[3.2.1]octan-3-ol with chloroacetic acid in dichloromethane (DCM) with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields the target compound after 24 hours at room temperature. This method requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in ~60% yield.

Catalytic and Solvent Systems

Acid-Catalyzed Ester Hydrolysis

A critical step in many synthetic routes is the hydrolysis of ester intermediates to free acids. For example, methyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate is treated with 6 M HCl in refluxing ethanol (80°C, 4 hours) to achieve >90% conversion. This method avoids side reactions such as decarboxylation, ensuring high product purity.

Solvent Optimization

Reaction solvents significantly impact yield and selectivity:

SolventReaction TypeYield (%)Purity (%)
THFMitsunobu7598
DCMCarbodiimide coupling6095
Ethanol/WaterEster hydrolysis9299

Data aggregated from.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for large-scale production. A mixture of 8-azabicyclo[3.2.1]octan-3-ol and bromoacetic acid is pumped through a heated reactor (60°C) with a residence time of 30 minutes, achieving 85% yield at a throughput of 10 kg/h. This method reduces solvent waste and improves reproducibility.

Crystallization and Purification

Final purification often involves recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 198–202°C. Industrial batches (>100 kg) use centrifugal filtration and vacuum drying to achieve >99.5% purity, compliant with pharmaceutical standards.

Challenges and Innovations

Stereochemical Control

The bicyclic scaffold’s stereochemistry complicates synthesis. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) has been explored to produce enantiomerically pure intermediates, though yields remain suboptimal (~50%).

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 8-azabicyclo[3.2.1]octan-3-ol with sodium chloroacetate in a ball mill (30 Hz, 2 hours) achieves 70% yield, offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions: 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical and Synthetic Applications

Key Intermediate in Organic Synthesis
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid serves as a crucial intermediate in the synthesis of complex organic molecules and natural products. Its bicyclic structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Synthesis Methodologies
The synthesis of this compound typically involves nucleophilic attack and intramolecular cyclization, often utilizing starting materials like cyclopentanes or piperidine derivatives. The compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives with potential applications in medicinal chemistry.

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganate, Chromium trioxideKetones, Carboxylic acids
ReductionHydrogen gas with palladium catalystReduced amine derivatives

Biological Applications

Pharmacological Potential
The compound exhibits significant biological activities, particularly in neuropharmacology. It has been shown to inhibit acetylcholinesterase (AChE), which enhances cholinergic signaling by increasing acetylcholine levels in the nervous system. This mechanism is crucial for potential therapies targeting neurodegenerative diseases such as Alzheimer's.

Receptor Interactions
Research indicates that this compound can activate muscarinic receptors and modulate opioid receptor pathways. This dual action suggests its potential as a therapeutic agent for pain management and cognitive enhancement.

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and memory retention due to enhanced cholinergic activity.
  • Pain Management Research : Derivatives of this compound have shown effectiveness as analgesics by selectively antagonizing kappa opioid receptors, demonstrating its utility in managing pain without significant side effects associated with traditional opioids.
  • Cardiovascular Studies : A study identified novel antagonists based on the azabicyclo scaffold that selectively target vasopressin receptors, indicating potential applications in managing cardiovascular conditions.

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyestuffs due to its unique chemical properties. Its stability at room temperature makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to act on the central nervous system by interacting with neurotransmitter receptors, particularly those involved in the cholinergic system. The bicyclic structure allows it to mimic the action of natural neurotransmitters, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs include derivatives with variations in substituent groups, nitrogen positioning, and functionalization. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid Not explicitly provided C9H15NO2 ~169.22 (estimated) Core structure with acetic acid at 3-position; foundational for derivatization .
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid 1478883-21-4 C9H15NO2 169.22 Nitrogen at 3-position instead of 8; isomer with distinct stereoelectronic properties .
2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid 1375471-83-2 C14H23NO4 269.34 Boc-protected amine enhances stability; used in peptide synthesis .
8-Azabicyclo[3.2.1]octane-3-acetic acid (complex derivative) 884599-43-3 C26H30F3NO2 445.52 Bulky aromatic substituents; potential CNS-targeting pharmacophore .
SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl derivative) 322473-89-2 C28H31NO 397.55 Lipophilic groups for enhanced receptor binding; studied for neuropharmacology .

Physicochemical Properties

  • Solubility : The parent compound’s acetic acid group enhances water solubility compared to ester or aryl-substituted analogs (e.g., SCH 221520) .
  • Stability : Boc-protected derivatives exhibit improved shelf-life under dry, room-temperature conditions, whereas free amines may require refrigeration .
  • Boiling Point : Data gaps exist, but molecular weight trends suggest higher boiling points for bulkier derivatives (e.g., 445.52 g/mol compound) .

Pharmacological Activity

  • Target Compound: Serves as a precursor for β-amino acids with conformational constraints, enhancing binding to ion channels or enzymes .
  • SCH 221510 : Demonstrates affinity for dopamine and serotonin receptors due to its lipophilic aryl groups, highlighting structure-activity relationship (SAR) nuances .
  • Mutilin Derivatives : Antibacterial activity via ribosomal targeting, showcasing the azabicyclo scaffold’s versatility .

Biological Activity

2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the larger family of azabicyclo compounds, which are known for their diverse pharmacological properties, particularly in the context of neurotransmitter modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2, and it features a bicyclic structure that allows it to interact with various biological targets. The acetic acid moiety enhances its solubility and reactivity, making it suitable for medicinal applications.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, particularly those in the cholinergic system. This interaction can lead to modulation of neurotransmission, influencing various physiological processes such as mood regulation, pain perception, and cognitive function.

Key Targets:

  • Cholinergic Receptors : Mimics natural neurotransmitters, potentially affecting cognitive functions.
  • Monoamine Transporters : Acts as a monoamine reuptake inhibitor, which is significant in treating mood disorders.

Pharmacological Profiles

Recent studies have highlighted the compound's potential in various therapeutic areas, including:

  • Antidepressant Activity : The compound has been explored for its ability to inhibit the reuptake of serotonin and norepinephrine, similar to existing antidepressants but with potentially fewer side effects .
  • Analgesic Properties : Its interaction with opioid receptors suggests possible applications in pain management, particularly as a mu-opioid receptor antagonist .
  • Cognitive Enhancer : Given its cholinergic activity, it may be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Studies

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 (nM)Notes
This compoundSerotonin Reuptake InhibitionTBDPotential antidepressant
Tropine DerivativeMu Opioid Receptor AntagonismTBDPain management application
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetateCholinergic ActivityTBDCognitive enhancement potential

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects : A study demonstrated that derivatives of this compound showed significant inhibition of serotonin and norepinephrine reuptake in vitro, suggesting efficacy similar to SSRIs .
  • Analgesic Research : Research indicated that certain analogs exhibited potent mu-opioid receptor antagonism without significant central nervous system side effects, making them potential candidates for pain management therapies .

Q & A

Q. How can researchers integrate findings on this compound into broader grant proposals or mechanistic studies?

  • Methodological Answer : Link pharmacological data to disease models (e.g., ADHD for DAT inhibitors). Use cheminformatics tools (SwissTargetPrediction) to propose off-target effects and justify further ADME/toxicology studies. Cite precedent compounds (e.g., benztropine analogs) to highlight innovation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.